N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
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Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a complex organic compound with a molecular formula of C27H21NO This compound is known for its unique structural properties, which include a dibenzofuran core and a fluorenyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 9,9-dimethylfluorene with dibenzofuran-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-2-dibenzofuranamine
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2225845-23-6 |
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Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)dibenzofuran-1-amine |
InChI |
InChI=1S/C27H21NO/c1-27(2)21-10-5-3-8-18(21)19-15-14-17(16-22(19)27)28-23-11-7-13-25-26(23)20-9-4-6-12-24(20)29-25/h3-16,28H,1-2H3 |
InChI Key |
SPMRLYHNCGOGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=C5C6=CC=CC=C6OC5=CC=C4)C |
Origin of Product |
United States |
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